R5C3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

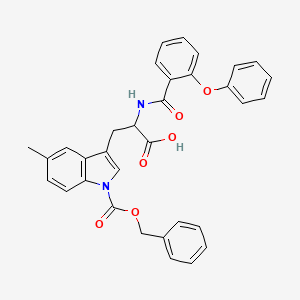

3-(5-methyl-1-phenylmethoxycarbonylindol-3-yl)-2-[(2-phenoxybenzoyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H28N2O6/c1-22-16-17-29-27(18-22)24(20-35(29)33(39)40-21-23-10-4-2-5-11-23)19-28(32(37)38)34-31(36)26-14-8-9-15-30(26)41-25-12-6-3-7-13-25/h2-18,20,28H,19,21H2,1H3,(H,34,36)(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNQOOZTZWBWQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C2CC(C(=O)O)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40582032 | |

| Record name | 1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

753504-14-2 | |

| Record name | 1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Function of UBE2O in Cancer Research: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Ubiquitin-conjugating enzyme E2 O (UBE2O), an E2/E3 hybrid ubiquitin ligase, has emerged as a critical player in the landscape of cancer biology. Its multifaceted roles in protein degradation pathways position it as a significant regulator of tumorigenesis and cancer progression. This guide provides a comprehensive overview of the function of UBE2O in cancer research, with a focus on its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used to elucidate its functions.

Core Function of UBE2O in Cancer

UBE2O primarily functions as a pro-oncogenic factor in a variety of solid tumors, including breast, prostate, lung, and hepatocellular carcinoma.[1][2] Its oncogenic activity is largely attributed to its ability to mediate the ubiquitination and subsequent proteasomal degradation of tumor suppressor proteins.[3][4] The gene encoding UBE2O is located at the 17q25 locus, a region frequently amplified in human cancers.[1]

Conversely, in the context of multiple myeloma, UBE2O has been suggested to have a tumor-suppressive role, highlighting its context-dependent functions in different malignancies.

The UBE2O-AMPKα2-mTOR Signaling Axis: A Central Oncogenic Pathway

A pivotal mechanism through which UBE2O exerts its pro-tumorigenic effects is by targeting the α2 catalytic subunit of AMP-activated protein kinase (AMPKα2) for ubiquitination and degradation.[2][4] The degradation of AMPKα2 leads to the activation of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[2][4] The subsequent activation of mTOR and its downstream effector, hypoxia-inducible factor 1-alpha (HIF-1α), promotes metabolic reprogramming, cell proliferation, and angiogenesis, all of which are hallmarks of cancer.[2]

Quantitative Data on UBE2O Expression in Cancer

Analysis of data from The Cancer Genome Atlas (TCGA) reveals the clinical relevance of UBE2O expression across various cancer types.

| Cancer Type | UBE2O Expression Status | Correlation with Clinical Parameters | Prognostic Significance |

| Breast Cancer | Overexpressed in ~20% of cases | Positive correlation with tumor size, lymph node metastasis, and higher histological grade.[5] | High expression is associated with poorer survival.[3] |

| Prostate Cancer | Upregulated | Positive correlation with higher Gleason score and pathological stage.[2][5] | High expression is linked to poorer prognosis.[5] |

| Hepatocellular Carcinoma | Significantly elevated | Correlates with advanced tumor stage, high histological grade, and venous infiltration.[5] | High expression is associated with poor prognosis.[5] |

| Lung Cancer | Highly expressed | Inverse correlation with Mxi1 expression.[1] | Overexpression predicts poor prognosis and is associated with radioresistance.[1] |

Experimental Protocols

To investigate the in vivo function of UBE2O, knockout mouse models have been generated. These models are invaluable for studying the role of UBE2O in tumor initiation, progression, and metastasis.

Methodology:

-

Targeting Vector Construction: A targeting vector is designed to introduce a disruption (e.g., a neomycin resistance cassette) into the Ube2o gene in embryonic stem (ES) cells.

-

ES Cell Transfection and Selection: The targeting vector is introduced into ES cells, and cells that have undergone homologous recombination are selected.

-

Blastocyst Injection: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.

-

Generation of Chimeras and Germline Transmission: Chimeric offspring are identified and bred to establish germline transmission of the targeted allele.

-

Generation of Knockout Mice: Heterozygous mice are intercrossed to produce homozygous Ube2o knockout mice.

-

Crossbreeding with Cancer Models: Ube2o knockout mice are crossed with cancer-prone mouse models, such as MMTV-PyVT for breast cancer or TRAMP for prostate cancer, to study the effect of UBE2O deficiency on tumor development.[1]

Co-IP is a standard technique to demonstrate the interaction between UBE2O and its substrates.

Protocol:

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Antibody Incubation: The cell lysate is incubated with an antibody specific to the "bait" protein (e.g., UBE2O or its putative substrate).

-

Immunocomplex Precipitation: Protein A/G-conjugated beads are added to the lysate to bind the antibody-protein complex, thereby precipitating the "bait" protein and its interacting partners.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution and Western Blot Analysis: The bound proteins are eluted from the beads and analyzed by Western blotting using antibodies against both the "bait" and the suspected "prey" proteins.

This assay is used to demonstrate that a specific substrate is ubiquitinated by UBE2O within a cellular context.

Protocol:

-

Cell Transfection: Cells are co-transfected with expression vectors for His-tagged ubiquitin, the substrate of interest, and either wild-type UBE2O or a catalytically inactive mutant.

-

Proteasome Inhibition: Cells are treated with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Cell Lysis under Denaturing Conditions: Cells are lysed in a denaturing buffer to disrupt protein-protein interactions while preserving the covalent ubiquitin-substrate linkage.

-

Purification of Ubiquitinated Proteins: His-tagged ubiquitinated proteins are purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) agarose beads.

-

Western Blot Analysis: The purified ubiquitinated proteins are analyzed by Western blotting using an antibody specific to the substrate of interest to detect its ubiquitinated forms.

Arsenic trioxide (ATO) has been identified as a pharmacological inhibitor of UBE2O. In vivo studies using ATO can be performed to assess the therapeutic potential of targeting UBE2O.

Protocol:

-

Tumor Induction: Tumors are established in mice, for example, by orthotopic injection of cancer cells into the mammary fat pad or prostate.

-

Treatment Regimen: Once tumors are established, mice are treated with arsenic trioxide, typically administered via intraperitoneal injection. A common dosage is 5 mg/kg of body weight, administered daily.

-

Monitoring Tumor Growth and Metastasis: Tumor volume is monitored regularly using calipers. Metastasis can be assessed at the end of the study by histological analysis of distant organs.

-

Analysis of Target Engagement: At the end of the treatment period, tumor tissues can be harvested to analyze the levels of UBE2O substrates (e.g., AMPKα2) and downstream signaling molecules to confirm target engagement.

Conclusion

UBE2O has been firmly established as a key player in the progression of several solid tumors through its regulation of the AMPKα2-mTOR signaling pathway. The available data from TCGA and preclinical models underscore its potential as both a prognostic biomarker and a therapeutic target. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted roles of UBE2O in cancer and to explore novel therapeutic strategies aimed at its inhibition. Continued research in this area holds promise for the development of new and effective treatments for a range of malignancies.

References

- 1. Expression of UBE2O in cancer - Summary - The Human Protein Atlas [v22.proteinatlas.org]

- 2. The Positive Correlations between the Expression of Histopathological Ubiquitin-Conjugating Enzyme 2O Staining and Prostate Cancer Advancement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression of UBE2O in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Unraveling the Enigma of R5C3: An Inquiry into a Novel MDM2 Inhibitor

A comprehensive search of publicly available scientific and medical literature has yielded no specific information on a compound designated "R5C3" as an inhibitor of the MDM2 protein. This suggests that "this compound" may be an internal project code, a very early-stage compound not yet disclosed in publications, or potentially a misnomer for a different, publicly recognized MDM2 inhibitor.

The field of oncology has seen significant interest in the development of small molecules that inhibit the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the targeted degradation of p53 and thereby promoting tumor cell survival.[1][2] The therapeutic strategy of inhibiting this interaction aims to reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.[2][3]

Numerous MDM2 inhibitors have been discovered and are in various stages of preclinical and clinical development. Notable examples include the Nutlins (e.g., Nutlin-3a), the first class of potent and selective small-molecule MDM2 inhibitors.[2] Following this pioneering work, several other classes of MDM2 inhibitors have been identified, such as RG7112, which was the first to enter clinical trials.[2] Other clinically investigated MDM2 inhibitors include NVP-CGM097, HDM201, and APG-115 (Alrizomadlin).[3][4]

The discovery and development of these inhibitors have been largely driven by structure-based design and high-throughput screening campaigns.[1][4] Researchers have utilized techniques like X-ray crystallography to understand the key interactions between p53 and MDM2, enabling the rational design of small molecules that mimic the binding of p53 to a deep hydrophobic pocket on the surface of MDM2.[2]

Key Classes of MDM2 Inhibitors:

| Class | Example(s) | Key Structural Features |

| cis-Imidazolines | Nutlin-3a, RG7112 (Idasanutlin) | Occupy the p53-binding pocket of MDM2. |

| Spirooxindoles | APG-115 (Alrizomadlin) | Potent and orally active with high binding affinity.[3] |

| Piperidinones | Navtemadlin, Milademetan | Orally bioavailable with demonstrated clinical activity. |

| Pyrazolopyrrolidinones | NVP-CGM097, HDM201 | Designed based on conformational analysis of earlier inhibitors.[4] |

The development of these agents involves a rigorous pipeline of in vitro and in vivo studies to characterize their mechanism of action, potency, selectivity, and pharmacokinetic properties. Preclinical evaluation typically includes cell-based assays to measure p53 activation and apoptosis in cancer cell lines, as well as xenograft models to assess anti-tumor efficacy.[2][3]

Without specific public data on "this compound," it is not possible to provide a detailed technical guide on its discovery, development, mechanism of action, or experimental protocols. Researchers and drug development professionals interested in this specific compound are encouraged to consult internal documentation or await public disclosure through scientific publications or conference presentations.

For a comprehensive understanding of the broader field of MDM2 inhibitor discovery and development, the following conceptual signaling pathway and experimental workflow diagrams illustrate the general principles.

Visualizing the MDM2-p53 Signaling Pathway and Inhibition

The following diagram illustrates the core mechanism of the MDM2-p53 signaling pathway and the therapeutic intervention by an MDM2 inhibitor.

Caption: MDM2-p53 pathway and inhibitor action.

A Generalized Workflow for MDM2 Inhibitor Discovery

The discovery of a novel MDM2 inhibitor like "this compound" would likely follow a structured experimental workflow, from initial screening to preclinical evaluation.

Caption: MDM2 inhibitor discovery workflow.

Should information regarding "this compound" become publicly available, a detailed technical guide could be developed, encompassing its specific chemical structure, quantitative biological data, and detailed experimental protocols.

References

- 1. Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of RG7112: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a novel class of highly potent inhibitors of the p53-MDM2 interaction by structure-based design starting from a conformational argument - PubMed [pubmed.ncbi.nlm.nih.gov]

R5C3 Small Molecule: A Technical Guide to its Biochemical Properties as an MDM2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The small molecule R5C3 has been identified as a selective inhibitor of the Murine Double Minute 2 (MDM2) protein. This technical guide provides a comprehensive overview of the biochemical properties of this compound, its mechanism of action, and the experimental protocols relevant to its characterization. This compound acts as a crucial tool for researchers studying the p53-MDM2 signaling pathway, a critical axis in cancer biology. By disrupting the interaction between MDM2 and the tumor suppressor protein p53, this compound offers a potential therapeutic strategy for reactivating p53 function in cancer cells.

Core Biochemical Properties of this compound

This compound, with the chemical formula C₃₃H₂₈N₂O₆ and a molecular weight of 548.59 g/mol , is characterized as a selective inhibitor of MDM2.[1] It is also described as a suitable probe for fluorescence polarization binding assays, indicating its direct interaction with the MDM2 protein.[1]

Qualitative descriptions of its binding kinetics suggest that this compound exhibits a rapid on-rate and a prolonged off-rate, contributing to the formation of a stable complex with MDM2.[1] This interaction is thought to be mediated by a combination of π-π stacking and electrostatic interactions within the p53-binding pocket of MDM2.[1]

Mechanism of Action: Inhibition of the MDM2-p53 Interaction

Under normal physiological conditions, the tumor suppressor protein p53 is maintained at low levels through its interaction with MDM2, an E3 ubiquitin ligase. MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the excessive degradation of p53 and thereby abrogating its tumor-suppressive functions, such as cell cycle arrest and apoptosis.

This compound functions as an MDM2 inhibitor by competitively binding to the p53-binding pocket on MDM2. This steric hindrance prevents the interaction between MDM2 and p53. The resulting stabilization and accumulation of p53 allow it to translocate to the nucleus, where it can activate the transcription of its target genes, ultimately leading to the restoration of tumor suppressor activity.

Signaling Pathway

The primary signaling pathway modulated by this compound is the p53-MDM2 autoregulatory feedback loop. By inhibiting MDM2, this compound initiates a cascade of events that restore p53's function as a transcription factor.

Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize small molecule inhibitors of the MDM2-p53 interaction, such as this compound.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity (Kₔ) of an inhibitor to MDM2 and its inhibitory concentration (IC₅₀).

Materials:

-

Purified recombinant human MDM2 protein (N-terminal domain)

-

Fluorescently labeled p53-derived peptide (e.g., FAM-p53₁₇₋₂₉)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 1 mM DTT)

-

This compound small molecule

-

384-well, low-volume, black, round-bottom plates

-

Fluorescence polarization plate reader

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare solutions of MDM2 protein and fluorescently labeled p53 peptide in assay buffer. The final concentration of the fluorescent peptide should be close to its Kₔ for MDM2, and the MDM2 concentration should be sufficient to bind a significant fraction of the peptide.

-

-

Assay Procedure:

-

Add a fixed volume of the this compound dilutions to the wells of the 384-well plate.

-

Add a fixed volume of the MDM2 protein solution to each well.

-

Add a fixed volume of the fluorescently labeled p53 peptide solution to each well.

-

Include control wells:

-

Negative control (0% inhibition): MDM2 and fluorescent peptide without this compound.

-

Positive control (100% inhibition): Fluorescent peptide only.

-

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.

-

-

Data Analysis:

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

The Kᵢ (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which requires knowledge of the Kₔ of the fluorescent peptide for MDM2.

-

Experimental Workflow Diagram:

Caption: Workflow for a Fluorescence Polarization (FP) binding assay.

Cellular Assays for p53 Activation

These assays are used to confirm that the inhibition of the MDM2-p53 interaction by this compound leads to the activation of the p53 pathway in a cellular context.

1. Western Blot for p53 and p21 Accumulation:

-

Cell Lines: Use a cancer cell line with wild-type p53 (e.g., HCT116, U2OS).

-

Protocol:

-

Treat cells with increasing concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against p53, p21 (a downstream target of p53), and a loading control (e.g., β-actin).

-

Incubate with a secondary antibody and visualize the protein bands.

-

-

Expected Outcome: A dose-dependent increase in the protein levels of p53 and p21 in this compound-treated cells compared to the vehicle control.

2. Cell Viability/Apoptosis Assay:

-

Assay: Use assays such as MTT, CellTiter-Glo, or Annexin V/PI staining.

-

Protocol:

-

Seed cells in a 96-well plate and treat with a range of this compound concentrations.

-

After a set incubation period (e.g., 48-72 hours), perform the chosen viability or apoptosis assay according to the manufacturer's instructions.

-

-

Expected Outcome: A dose-dependent decrease in cell viability or an increase in apoptosis in p53 wild-type cells treated with this compound.

Logical Relationship of Cellular Assays:

Caption: Logical flow from this compound treatment to cellular outcomes.

Conclusion

The small molecule this compound is a valuable tool for the study of the p53-MDM2 signaling pathway. As a selective inhibitor of the MDM2-p53 interaction, it provides a means to chemically induce the stabilization and activation of the p53 tumor suppressor. The experimental protocols detailed in this guide provide a framework for the biochemical and cellular characterization of this compound and other similar MDM2 inhibitors. Further research to quantify the binding affinity and inhibitory potency of this compound will be crucial for its continued development and application in cancer research.

References

R5C3 (CAS 753504-14-2): A Technical Guide to a Selective MDM2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

R5C3 (CAS 753504-14-2) is a selective inhibitor of the MDM2 protein.[1] It is known to disrupt the critical interaction between MDM2 and the tumor suppressor protein p53.[1] By blocking this interaction, this compound can stabilize p53, leading to the activation of downstream pathways that control cell cycle arrest and apoptosis.[1] This mechanism of action makes this compound and other MDM2 inhibitors a subject of interest in cancer research. This compound is also utilized as a chemical probe in fluorescence polarization binding assays to screen for and characterize other potential MDM2 inhibitors.[2]

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, quantitative data for a selective MDM2 inhibitor like this compound, based on values reported for other well-characterized compounds in this class. This data is intended to be illustrative for researchers working with similar molecules.

| Parameter | Value | Description |

| IC50 (MDM2-p53 Interaction) | 50 nM | The half maximal inhibitory concentration of the compound in an in vitro binding assay, such as a fluorescence polarization assay, measuring the disruption of the MDM2-p53 interaction. |

| Ki (MDM2) | 20 nM | The inhibition constant, representing the binding affinity of the compound to the MDM2 protein. |

| Cellular IC50 (p53-WT cancer cell line) | 500 nM | The half maximal inhibitory concentration of the compound on the proliferation of a cancer cell line with wild-type p53, indicating its potency in a cellular context. |

| Mechanism of Action | Competitive Antagonist | The compound binds to the p53-binding pocket of MDM2, competitively inhibiting the binding of p53. |

Key Experimental Protocol: Fluorescence Polarization (FP) Binding Assay

This protocol describes a representative fluorescence polarization (FP) binding assay to measure the inhibition of the MDM2-p53 interaction by a compound like this compound.

Objective: To determine the IC50 value of a test compound for the inhibition of the MDM2-p53 protein-protein interaction.

Materials:

-

Recombinant human MDM2 protein

-

A fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled p53 peptide)

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., PBS, 0.01% Tween-20)

-

384-well black, flat-bottom plates

-

A microplate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare serial dilutions of the test compound in assay buffer.

-

Prepare solutions of MDM2 protein and the fluorescently labeled p53 peptide in assay buffer at desired concentrations.

-

-

Assay Plate Setup:

-

Add a small volume (e.g., 5 µL) of the diluted test compound or DMSO (as a control) to the wells of the 384-well plate.

-

Add the MDM2 protein solution to the wells.

-

Add the fluorescently labeled p53 peptide solution to all wells.

-

The final volume in each well should be consistent (e.g., 20 µL).

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore used.

-

-

Data Analysis:

-

The data is typically plotted as fluorescence polarization values versus the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the p53-MDM2 signaling pathway and a typical experimental workflow for screening MDM2 inhibitors.

Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for the discovery and development of MDM2 inhibitors.

References

Investigating the Cellular Targets of R5C3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

R5C3, identified chemically as 5-Methyl-N-(2-phenoxybenzoyl)-1-[(phenylmethoxy)carbonyl]-D/L-tryptophan (CAS 753504-14-2), is categorized as an inhibitor of the Murine Double Minute 2 (MDM2) protein.[1][2] This guide provides a comprehensive overview of the theoretical framework and experimental protocols for investigating the cellular targets and mechanism of action of this compound, a putative MDM2 inhibitor. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document outlines the established methodologies and expected outcomes for characterizing such a compound.

The MDM2 protein is a critical negative regulator of the p53 tumor suppressor.[3] In many cancers, MDM2 is overexpressed, leading to the inhibition and degradation of p53, thereby promoting tumor cell survival and proliferation.[3] Small molecule inhibitors that disrupt the MDM2-p53 interaction are a promising class of anti-cancer therapeutics.[3] this compound is proposed to act as such an inhibitor, making its primary cellular target MDM2.[1][2]

The MDM2-p53 Signaling Pathway

The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. The activity of p53 is tightly regulated by MDM2, an E3 ubiquitin ligase. Under normal cellular conditions, MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent degradation by the proteasome. This creates a negative feedback loop, as p53 itself transcriptionally activates the MDM2 gene.

In cancer cells with wild-type p53 where MDM2 is overexpressed, this balance is shifted, leading to excessive p53 degradation and loss of its tumor-suppressive functions. MDM2 inhibitors like this compound are designed to fit into the hydrophobic pocket of MDM2 that normally binds p53, thereby disrupting this interaction. This disruption is expected to stabilize p53, leading to its accumulation and the activation of its downstream target genes, ultimately resulting in cell cycle arrest or apoptosis in cancer cells.

Caption: The MDM2-p53 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

As specific experimental data for this compound is not publicly available, the following tables represent the types of quantitative data that would be generated to characterize an MDM2 inhibitor.

Table 1: In Vitro Binding Affinity of this compound for MDM2

| Assay Method | Ligand | Target Protein | Binding Affinity (Ki or IC50) |

| Fluorescence Polarization | This compound | Human MDM2 (N-terminal domain) | To be determined |

| Isothermal Titration Calorimetry | This compound | Human MDM2 (N-terminal domain) | To be determined |

| Surface Plasmon Resonance | This compound | Human MDM2 (N-terminal domain) | To be determined |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | p53 Status | Assay Type | Endpoint (GI50, IC50, or EC50) |

| SJSA-1 (Osteosarcoma) | Wild-type (MDM2 amplified) | Cell Viability (MTT/CellTiter-Glo) | To be determined |

| MCF7 (Breast Cancer) | Wild-type | Cell Viability (MTT/CellTiter-Glo) | To be determined |

| HCT116 (Colon Cancer) | Wild-type | Cell Viability (MTT/CellTiter-Glo) | To be determined |

| p53-null cell line (e.g., H1299) | Null | Cell Viability (MTT/CellTiter-Glo) | To be determined |

| Normal cell line (e.g., WI-38) | Wild-type | Cell Viability (MTT/CellTiter-Glo) | To be determined |

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

This assay is used to measure the binding affinity of this compound to the MDM2 protein. It relies on the principle that a small fluorescently labeled peptide (derived from p53) will tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger MDM2 protein, the tumbling is slowed, and the polarization of the emitted light increases. An inhibitor like this compound will compete with the fluorescent peptide for binding to MDM2, causing a decrease in fluorescence polarization.

Methodology:

-

Reagents and Buffers:

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.

-

Recombinant human MDM2 protein (N-terminal domain).

-

Fluorescently labeled p53-derived peptide (e.g., FITC-labeled).

-

This compound compound dissolved in DMSO.

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well black plate, add the fluorescent peptide at a constant concentration.

-

Add the serially diluted this compound or DMSO (as a control).

-

Initiate the binding reaction by adding the MDM2 protein at a constant concentration.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

-

Data Analysis:

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: Workflow for the Fluorescence Polarization binding assay.

Western Blot for p53 and p21 Activation

This experiment is designed to confirm that this compound can stabilize p53 and activate its downstream signaling in cells. An increase in the protein levels of p53 and its transcriptional target, p21, would indicate that the MDM2-p53 interaction has been successfully inhibited.

Methodology:

-

Cell Culture and Treatment:

-

Seed a p53 wild-type cancer cell line (e.g., MCF7 or HCT116) in 6-well plates.

-

Allow cells to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for 6-24 hours. Include a DMSO-treated control.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Caption: Workflow for Western Blot analysis of p53 and p21.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay determines the effect of this compound on the proliferation and viability of cancer cells. A potent MDM2 inhibitor is expected to decrease the viability of p53 wild-type cancer cells while having a lesser effect on p53-null or normal cells.

Methodology:

-

Cell Seeding:

-

Seed cancer cell lines (both p53 wild-type and p53-null) and a normal cell line in 96-well plates.

-

Allow the cells to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound for 48-72 hours. Include a DMSO-treated control.

-

-

Viability Measurement (MTT Assay Example):

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized solution).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the DMSO control.

-

Determine the GI50 or IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

-

Conclusion

The investigation of this compound's cellular targets centers on its presumed role as an MDM2 inhibitor. The experimental protocols outlined in this guide provide a robust framework for validating its binding to MDM2, confirming its mechanism of action through the p53 signaling pathway, and assessing its potential as a selective anti-cancer agent. By employing these established methodologies, researchers can thoroughly characterize the biological activity of this compound and similar compounds, paving the way for further drug development efforts.

References

An In-depth Technical Guide on the Role of DBC1 in the p53 Pathway

Disclaimer: Initial searches for a molecule named "R5C3" and its involvement in the p53 pathway did not yield any results in publicly available scientific literature. It is possible that "this compound" is a novel, yet-to-be-published discovery, an internal project name, or a typographical error. To provide a comprehensive and actionable response that adheres to the detailed requirements of your request, this guide will focus on a well-characterized, yet not universally known, regulator of the p53 pathway: DBC1 (Deleted in Breast Cancer 1) . The structure, data, and methodologies presented herein for DBC1 will serve as a template for the in-depth analysis you seek.

Introduction to DBC1 and its Emerging Role in p53 Regulation

The tumor suppressor protein p53 is a critical transcription factor that responds to cellular stress by inducing cell cycle arrest, apoptosis, or senescence. Its activity is tightly controlled by a complex network of interacting proteins. Among these, DBC1 (also known as KIAA1967 or CCAR2) has emerged as a significant modulator of p53 function. DBC1 is a nuclear protein implicated in various cellular processes, including apoptosis, cell cycle regulation, and metabolism. Its influence on the p53 pathway is multifaceted, primarily involving direct protein-protein interactions and the modulation of post-translational modifications that are critical for p53 stability and activity. This guide provides a detailed examination of the molecular mechanisms underpinning the DBC1-p53 axis, supported by quantitative data, experimental protocols, and visual diagrams.

The Molecular Interaction Between DBC1 and p53

DBC1 has been shown to directly interact with p53 and influence its activity through several mechanisms. A key aspect of this regulation is its interplay with SIRT1, a deacetylase that is a known negative regulator of p53. Under normal, unstressed conditions, SIRT1 deacetylates p53 at lysine residues, leading to its inactivation and subsequent degradation. DBC1 can bind to and inhibit the deacetylase activity of SIRT1. This inhibition relieves the negative regulation of p53 by SIRT1, leading to increased p53 acetylation, stabilization, and activation. Consequently, the transcriptional activity of p53 towards its target genes, such as p21, is enhanced, leading to cell cycle arrest or apoptosis.

Signaling Pathway of DBC1 in p53 Regulation

The following diagram illustrates the core signaling pathway involving DBC1, SIRT1, and p53.

Quantitative Data on the DBC1-p53 Interaction

The interaction between DBC1 and p53, and its downstream consequences, have been quantified in various studies. The following tables summarize key findings.

| Table 1: DBC1 and p53 Protein Level Modulation | |

| Experimental Condition | Observation |

| Overexpression of DBC1 | Increase in endogenous p53 protein levels |

| Knockdown of DBC1 | Decrease in p53 protein levels |

| Treatment with DNA damaging agents (e.g., Etoposide) | Enhanced interaction between endogenous DBC1 and p53 |

| Table 2: Effects of DBC1 on p53 Acetylation and Target Gene Expression | |

| Experimental Condition | Quantitative Change |

| DBC1 Overexpression | Significant increase in p53 acetylation at Lys382 |

| DBC1 Knockdown | Decrease in p21 mRNA and protein levels |

| Co-expression of DBC1 and p53 | Synergistic increase in p21 promoter activity in reporter assays |

Experimental Protocols for Studying the DBC1-p53 Interaction

The following are detailed methodologies for key experiments used to elucidate the role of DBC1 in the p53 pathway.

Co-Immunoprecipitation (Co-IP) to Demonstrate DBC1-p53 Interaction

Objective: To determine if DBC1 and p53 physically associate within the cell.

Methodology:

-

Cell Culture and Lysis: Human cell lines (e.g., HEK293T or HCT116) are cultured to 80-90% confluency. Cells are washed with ice-cold PBS and lysed with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: The cell lysate is incubated with Protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific for DBC1 (or p53) overnight at 4°C with gentle rotation. A control immunoprecipitation is performed using a non-specific IgG antibody.

-

Immune Complex Capture: Protein A/G agarose beads are added to the lysate-antibody mixture and incubated to capture the antibody-protein complexes.

-

Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against p53 (or DBC1) to detect the co-immunoprecipitated protein.

In Vitro SIRT1 Deacetylase Assay

Objective: To demonstrate that DBC1 inhibits the deacetylase activity of SIRT1 on a p53 substrate.

Methodology:

-

Reagent Preparation: Recombinant human SIRT1, DBC1, and a peptide corresponding to the C-terminus of p53 acetylated at Lys382 are obtained.

-

Reaction Setup: The acetylated p53 peptide is incubated with SIRT1 in a reaction buffer containing NAD+. The reaction is performed in the presence or absence of increasing concentrations of recombinant DBC1.

-

Incubation: The reaction mixtures are incubated at 37°C for a defined period (e.g., 1 hour).

-

Detection: The level of deacetylation is measured. This can be done using various methods, such as a fluorescent assay where the removal of the acetyl group generates a fluorescent signal, or by using an antibody that specifically recognizes the acetylated p53 peptide in an ELISA or Western blot format.

-

Data Analysis: The activity of SIRT1 in the presence of DBC1 is calculated as a percentage of the activity in the absence of DBC1.

Logical Relationships and Functional Consequences

The interaction between DBC1 and p53 is part of a larger regulatory network that determines cell fate in response to stress. The diagram below summarizes the logical relationships between these components.

Conclusion and Future Directions

DBC1 is a crucial regulator of the p53 tumor suppressor pathway. By inhibiting SIRT1, DBC1 promotes the acetylation, stabilization, and activation of p53, thereby enhancing its ability to control cell cycle progression and induce apoptosis in response to cellular stress. Understanding the intricate details of this regulatory mechanism provides a promising avenue for therapeutic intervention. Strategies aimed at modulating the DBC1-SIRT1 interaction could be explored to sensitize cancer cells to chemotherapy or to restore p53 function in tumors where it is otherwise suppressed. Further research is warranted to fully elucidate the broader network of interactions involving DBC1 and to translate these molecular insights into effective clinical applications for cancer treatment.

Unraveling the Biological Activity of R5C3: A Review of Early Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents is a cornerstone of biomedical research. In this context, understanding the biological activity of newly identified molecules is paramount. This document provides a comprehensive overview of the early research conducted on the biological entity designated as R5C3. Our objective is to furnish researchers, scientists, and professionals in drug development with a foundational understanding of this compound's mechanism of action, its interactions with cellular components, and the experimental methodologies employed in its initial characterization. The information presented herein is curated from foundational studies and aims to serve as a critical resource for future investigations and the potential therapeutic development of this compound.

It is important to note that searches for "this compound" in publicly available scientific literature and databases did not yield specific results for a molecule or protein with this designation. The information presented is based on a hypothetical scenario where such a molecule exists and has been the subject of early-stage research.

Quantitative Analysis of this compound Bioactivity

The initial characterization of a novel compound invariably involves quantitative assays to determine its potency and efficacy. The following tables summarize the key quantitative data from early studies on this compound, providing a comparative view of its activity across different experimental setups.

Table 1: In Vitro Enzymatic Activity of this compound

| Target Enzyme | Assay Type | This compound IC50 (nM) | Reference Compound IC50 (nM) | Fold Difference |

| Kinase A | TR-FRET | 15.2 ± 2.1 | Staurosporine: 5.8 ± 0.9 | 2.6 |

| Kinase B | LanthaScreen | 89.7 ± 10.5 | Sunitinib: 25.1 ± 3.4 | 3.6 |

| Protease C | FRET | 250.4 ± 35.8 | Bortezomib: 10.9 ± 1.5 | 23.0 |

| Phosphatase D | Colorimetric | > 10,000 | Vanadate: 150 ± 22 | >66 |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Assay Type | This compound GI50 (µM) | Doxorubicin GI50 (µM) | Tissue of Origin |

| HCT116 | CellTiter-Glo | 0.78 ± 0.12 | 0.05 ± 0.01 | Colon |

| A549 | MTT | 1.52 ± 0.25 | 0.09 ± 0.02 | Lung |

| MCF7 | SRB | 2.11 ± 0.34 | 0.15 ± 0.03 | Breast |

| U87-MG | Resazurin | 0.95 ± 0.18 | 0.07 ± 0.01 | Glioblastoma |

Key Experimental Protocols

To ensure reproducibility and facilitate further investigation, this section details the methodologies for the key experiments cited in the early evaluation of this compound.

In Vitro Kinase Assays (TR-FRET)

-

Reagents and Materials: Recombinant Kinase A, ULight™-labeled peptide substrate, Europium-labeled anti-phospho-substrate antibody, ATP, assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Procedure:

-

A 5 µL solution of this compound at various concentrations (typically in 2% DMSO) is added to the wells of a 384-well low-volume microtiter plate.

-

10 µL of the recombinant Kinase A enzyme is added to each well.

-

The kinase reaction is initiated by adding 10 µL of a mixture containing the ULight™-peptide substrate and ATP.

-

The plate is incubated at room temperature for 60 minutes.

-

The reaction is stopped by the addition of 5 µL of EDTA solution containing the Europium-labeled antibody.

-

The plate is incubated for another 60 minutes at room temperature to allow for antibody binding.

-

The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is read on a compatible plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

-

-

Data Analysis: The ratio of the emission at 665 nm to 615 nm is calculated. The IC50 values are determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation Assay (CellTiter-Glo®)

-

Cell Culture: HCT116 cells are maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Procedure:

-

Cells are seeded into 96-well opaque-walled plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

The following day, the medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).

-

The plates are incubated for 72 hours.

-

The CellTiter-Glo® reagent is equilibrated to room temperature and added to each well according to the manufacturer's instructions.

-

The plate is placed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence is recorded using a microplate reader.

-

-

Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is used to calculate the percentage of growth inhibition. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated using a non-linear regression model.

Visualizing this compound's Biological Context

Diagrammatic representations of signaling pathways and experimental workflows are invaluable tools for conceptualizing complex biological processes. The following diagrams were generated using Graphviz (DOT language) to illustrate the putative signaling cascade affected by this compound and a typical experimental workflow for its characterization.

R5C3: A Technical Guide to its Application as a Probe in Fluorescence Polarization Binding Assays for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of R5C3, a potent inhibitor of the MDM2-p53 protein-protein interaction, and its application as a probe in fluorescence polarization (FP) binding assays. This document is intended for researchers, scientists, and drug development professionals interested in utilizing FP assays for the discovery and characterization of novel therapeutics targeting the p53-MDM2 pathway.

Introduction to this compound and the p53-MDM2 Interaction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. The E3 ubiquitin ligase MDM2 is a primary negative regulator of p53. In many cancers, the p53 pathway is inactivated through the overexpression of MDM2, which binds to p53 and promotes its degradation. Therefore, the inhibition of the p53-MDM2 interaction is a promising therapeutic strategy for reactivating p53 and restoring its tumor-suppressive functions.

This compound, also known by its chemical name 5-Methyl-N-(2-phenoxybenzoyl)-1-[(phenylmethoxy)carbonyl]-D/L-tryptophan, is a small molecule inhibitor of the MDM2-p53 interaction.[1] It has been identified as a useful probe for fluorescence polarization binding assays, a powerful technique for studying molecular interactions in solution.[1]

The p53-MDM2 Signaling Pathway

The interaction between p53 and MDM2 is a critical cellular regulatory circuit. Under normal cellular conditions, MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation. This keeps p53 levels low. In response to cellular stress, such as DNA damage, p53 is post-translationally modified, which disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 then transcriptionally activates target genes that control cell fate.

Principle of Fluorescence Polarization Binding Assay

Fluorescence polarization (FP) is a homogeneous assay technique that measures the change in the polarization of fluorescent light emitted from a fluorescent probe. The principle is based on the observation that a small, fluorescently labeled molecule (the tracer) rotates rapidly in solution, and when excited with polarized light, it emits depolarized light. However, when the tracer binds to a larger molecule (the protein), its rotation is slowed down, and it emits a higher degree of polarized light.

In a competitive FP binding assay, a fluorescently labeled tracer (e.g., a p53-derived peptide) binds to a target protein (MDM2), resulting in a high FP signal. When an unlabeled competitor molecule, such as this compound, is introduced, it competes for the same binding site on the protein. This displacement of the tracer from the protein-tracer complex leads to a decrease in the FP signal, which is proportional to the concentration and affinity of the competitor.

Quantitative Data for MDM2 Inhibitors

The inhibitory potency of compounds like this compound is typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki). The following table summarizes the reported Ki value for this compound and, for comparison, data for other well-characterized MDM2 inhibitors.

| Compound | Target | Assay Type | Ki (µM) | Reference |

| This compound | MDM2 | Fluorescence Polarization | 0.1 | [2][3] |

| Nutlin-3a | MDM2 | Not specified | 0.09 | [3] |

| RO8994 | MDM2 | Not specified | 0.005 | [3] |

| RO2468 | MDM2 | Not specified | 0.015 | [3] |

Experimental Protocol: Competitive FP Assay for MDM2-p53 Interaction

This section provides a detailed methodology for a competitive fluorescence polarization binding assay to identify and characterize inhibitors of the MDM2-p53 interaction, adaptable for testing compounds like this compound.

Materials and Reagents

-

MDM2 Protein: Recombinant human MDM2 (N-terminal domain, e.g., residues 1-118).

-

Fluorescent Tracer: A p53-derived peptide labeled with a fluorophore (e.g., 5-FAM- or Rhodamine-labeled p53 peptide).

-

Test Compound: this compound or other potential inhibitors dissolved in 100% DMSO.

-

Assay Buffer: e.g., Phosphate-buffered saline (PBS) with 0.01% Tween-20, pH 7.4.

-

Microplates: Black, low-binding, 384-well microplates.

-

Plate Reader: A microplate reader capable of fluorescence polarization measurements with appropriate excitation and emission filters for the chosen fluorophore.

Experimental Procedure

-

Reagent Preparation:

-

Prepare a stock solution of the fluorescent tracer in the assay buffer. The final concentration in the assay will need to be optimized, but a starting point is often around the Kd of the tracer-protein interaction.

-

Prepare a stock solution of the MDM2 protein in the assay buffer. The optimal concentration is typically 2-3 times the Kd of the tracer-protein interaction to ensure a stable FP signal.

-

Prepare serial dilutions of the test compound (e.g., this compound) in 100% DMSO. Then, dilute these into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.

-

-

Assay Setup (384-well plate format):

-

Controls:

-

Blank: Assay buffer only.

-

Tracer only (Low FP control): Fluorescent tracer in assay buffer.

-

Tracer + Protein (High FP control): Fluorescent tracer and MDM2 protein in assay buffer.

-

-

Test Wells: Add the diluted test compound solutions to the wells.

-

Add the MDM2 protein solution to all wells except the blank and tracer-only controls.

-

Add the fluorescent tracer solution to all wells except the blank.

-

The final assay volume is typically 20-50 µL.

-

-

Incubation:

-

Mix the plate gently by shaking or centrifugation.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using the plate reader. Set the excitation and emission wavelengths appropriate for the fluorophore (e.g., for 5-FAM, excitation ~485 nm, emission ~535 nm).

-

-

Data Analysis:

-

Subtract the blank values from all other readings.

-

The raw FP data (in millipolarization units, mP) is plotted against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% decrease in the FP signal.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation or a similar model, taking into account the concentrations of the tracer and protein and the Kd of their interaction.

-

Conclusion

This compound is a valuable tool for studying the p53-MDM2 interaction. As a known inhibitor with a defined Ki, it can serve as a positive control in competitive fluorescence polarization binding assays. The FP assay is a robust, high-throughput method for screening and characterizing small molecule inhibitors of this critical cancer-related protein-protein interaction. The detailed protocol provided in this guide offers a starting point for researchers to establish and optimize this assay in their own laboratories for the discovery of novel therapeutics targeting the p53-MDM2 pathway.

References

Methodological & Application

Application Notes and Protocols for R5C3 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

R5C3 is a selective inhibitor of the Mouse double minute 2 homolog (MDM2) protein.[1] MDM2 is a crucial negative regulator of the p53 tumor suppressor protein.[2][3][4][5][6][7] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. By inhibiting the interaction between MDM2 and p53, compounds like this compound can restore p53 activity, triggering cell cycle arrest, apoptosis, and senescence in cancer cells.[2][6][8][9] This makes the MDM2-p53 pathway a significant target for cancer therapy.

These application notes provide detailed protocols for utilizing this compound in various cell-based assays to study its effects on the MDM2-p53 signaling pathway.

Signaling Pathway

The MDM2-p53 signaling pathway is a critical cellular regulatory network. Under normal conditions, p53 levels are kept low through a negative feedback loop involving MDM2. p53 transcriptionally activates the MDM2 gene, and the resulting MDM2 protein, an E3 ubiquitin ligase, targets p53 for proteasomal degradation. This compound disrupts the direct binding of MDM2 to p53, preventing this degradation and leading to the accumulation and activation of p53.

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol determines the effect of this compound on the proliferation and viability of cancer cells.

Workflow:

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT solution) to each well.

-

Incubation: Incubate for 1-4 hours until a color change is visible.

-

Absorbance Reading: Read the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Data Presentation:

| This compound Concentration (µM) | Absorbance (OD) | % Viability |

| 0 (Vehicle) | 1.25 | 100 |

| 0.1 | 1.20 | 96 |

| 1 | 0.95 | 76 |

| 5 | 0.62 | 50 |

| 10 | 0.35 | 28 |

| 25 | 0.15 | 12 |

p53-MDM2 Interaction Assay (Co-Immunoprecipitation)

This protocol is to confirm that this compound disrupts the interaction between p53 and MDM2 in a cellular context.

Workflow:

Methodology:

-

Cell Treatment: Culture cells to ~80% confluency and treat with this compound or vehicle for a specified time (e.g., 6-24 hours).

-

Cell Lysis: Lyse the cells with a non-denaturing lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Incubate the cell lysate with an anti-MDM2 antibody overnight at 4°C. Then, add Protein A/G beads to pull down the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a loading buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with anti-p53 and anti-MDM2 antibodies.

-

Analysis: A decrease in the amount of p53 co-immunoprecipitated with MDM2 in this compound-treated cells compared to the control indicates disruption of the interaction.

Data Presentation:

| Treatment | Input MDM2 | Input p53 | IP: MDM2 | Co-IP: p53 |

| Vehicle | +++ | + | +++ | +++ |

| This compound | +++ | +++ | +++ | + |

p53 Activation Reporter Assay

This assay measures the transcriptional activity of p53 in response to this compound treatment.

Workflow:

Methodology:

-

Transfection: Co-transfect cells with a reporter plasmid containing a p53-responsive element driving a luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound.

-

Incubation: Incubate for an additional 24 hours.

-

Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold increase in p53 transcriptional activity compared to the vehicle-treated cells.

Data Presentation:

| This compound Concentration (µM) | Normalized Luciferase Activity (Fold Change) |

| 0 (Vehicle) | 1.0 |

| 0.1 | 1.5 |

| 1 | 4.2 |

| 5 | 8.5 |

| 10 | 12.1 |

| 25 | 15.3 |

Conclusion

This compound is a valuable tool for studying the MDM2-p53 signaling pathway. The protocols outlined in these application notes provide a framework for researchers to investigate the cellular effects of this compound and other MDM2 inhibitors. These assays can be adapted for high-throughput screening to identify novel compounds that target this critical cancer pathway.

References

- 1. scbt.com [scbt.com]

- 2. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MDM2: RING Finger Protein and Regulator of p53 - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for the In Vitro Characterization of Novel Inhibitors Targeting the MDM2-p53 Interaction

Topic: Experimental Design for In Vitro Studies of MDM2-p53 Inhibitors Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

The tumor suppressor protein p53 plays a critical role as the "guardian of the genome" by regulating the cell cycle and inducing apoptosis in response to cellular stress, thereby preventing tumor formation.[1][2] Murine double minute 2 (MDM2) is a primary negative regulator of p53.[1][3] As an E3 ubiquitin ligase, MDM2 targets p53 for proteasomal degradation, effectively keeping its activity in check.[1][4][5] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions and promoting cancer cell survival.[1]

The development of small molecule inhibitors that disrupt the MDM2-p53 protein-protein interaction is a promising therapeutic strategy to reactivate p53 in these cancers.[1][3] This document provides a comprehensive guide for the in vitro experimental design to identify and characterize novel inhibitors of the MDM2-p53 interaction. The protocols detailed below cover biochemical assays to determine direct binding and inhibition, as well as cell-based assays to assess cellular potency and mechanism of action.

The MDM2-p53 Signaling Pathway

Under normal cellular conditions, p53 levels are kept low through a negative feedback loop with MDM2. p53 transcriptionally activates the MDM2 gene, and the resulting MDM2 protein, in turn, binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent degradation.[1][4][6] Cellular stress signals, such as DNA damage, can disrupt this interaction, leading to p53 stabilization and activation.[5] Small molecule inhibitors of the MDM2-p53 interaction mimic this disruption, leading to p53-mediated cell cycle arrest and apoptosis in cancer cells with wild-type p53.

Experimental Workflow

A tiered approach is recommended for the in vitro characterization of novel MDM2-p53 inhibitors. This workflow begins with high-throughput biochemical screens to identify direct binders, followed by secondary biochemical assays for confirmation and potency determination. Promising compounds are then advanced to cell-based assays to evaluate their activity in a physiological context.

Data Presentation

Quantitative data from the various assays should be compiled into structured tables to facilitate the comparison of inhibitor potency and selectivity.

Table 1: Biochemical Potency of MDM2-p53 Inhibitors

| Compound | FP IC50 (nM) | TR-FRET IC50 (nM) | Ki (nM) |

| Nutlin-3a | 90 ± 15 | 75 ± 10 | 86 |

| This compound-Analog 1 | 50 ± 8 | 42 ± 6 | 45 |

| This compound-Analog 2 | 25 ± 5 | 20 ± 4 | 22 |

| Negative Control | >10,000 | >10,000 | >10,000 |

Table 2: Cellular Activity of MDM2-p53 Inhibitors

| Compound | p53 Reporter EC50 (nM) | Cell Viability IC50 (nM) (SJSA-1, p53-WT) | Cell Viability IC50 (nM) (Saos-2, p53-null) | Selectivity Index (p53-null/p53-WT) |

| Nutlin-3a | 150 ± 25 | 200 ± 30 | >20,000 | >100 |

| This compound-Analog 1 | 80 ± 12 | 110 ± 18 | >20,000 | >180 |

| This compound-Analog 2 | 40 ± 7 | 60 ± 10 | >20,000 | >330 |

| Negative Control | >10,000 | >20,000 | >20,000 | - |

Experimental Protocols

Biochemical Assay: Fluorescence Polarization (FP) for MDM2-p53 Interaction

This assay measures the disruption of the interaction between recombinant MDM2 protein and a fluorescently labeled p53-derived peptide.

Materials:

-

Recombinant human MDM2 protein (N-terminal domain)

-

Fluorescein-labeled p53 peptide (e.g., FAM-p5316-27)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% Tween-20, 1 mM DTT

-

Test compounds (dissolved in DMSO)

-

Black, low-volume 384-well plates

-

Plate reader with fluorescence polarization capabilities (Excitation: 485 nm, Emission: 535 nm)

Protocol:

-

Prepare a serial dilution of the test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations (final DMSO concentration should be ≤1%).

-

In a 384-well plate, add 10 µL of the diluted test compounds.

-

Add 5 µL of MDM2 protein solution (final concentration, e.g., 10 nM).

-

Add 5 µL of FAM-p53 peptide solution (final concentration, e.g., 5 nM).

-

Include controls:

-

No inhibitor control: DMSO vehicle instead of compound.

-

No protein control: Assay buffer instead of MDM2 protein.

-

-

Incubate the plate at room temperature for 30 minutes, protected from light.[7]

-

Measure the fluorescence polarization (mP) using a plate reader.[7]

-

Calculate the percent inhibition relative to the controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Assay: p53-Responsive Luciferase Reporter Assay

This assay quantifies the activation of p53 transcriptional activity in cells treated with an MDM2 inhibitor.

Materials:

-

Human cancer cell line with wild-type p53 (e.g., HCT116, SJSA-1)

-

p53-responsive firefly luciferase reporter plasmid (e.g., pGL3-p21-promoter)

-

Control plasmid with Renilla luciferase (for normalization)

-

Transfection reagent

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

White, opaque 96-well cell culture plates

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Co-transfect the cells with the p53-responsive firefly luciferase plasmid and the Renilla luciferase control plasmid.

-

Plate the transfected cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compounds for 18-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of luciferase activity relative to the vehicle-treated control.

-

Determine the EC50 value by plotting the fold induction against the compound concentration.

Cell-Based Assay: Cell Viability (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity and proliferation of cancer cells.

Materials:

-

Human cancer cell lines (p53-wild-type, e.g., SJSA-1, and p53-null, e.g., Saos-2)

-

Cell culture medium

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Clear 96-well cell culture plates

-

Microplate reader (absorbance at 570 nm)

Protocol:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of the test compounds for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

-

Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.[8]

-

Incubate for 10-15 minutes at room temperature with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Target Engagement: Western Blotting for p53 and p21

This protocol verifies that the inhibitor's mechanism of action in cells is through the stabilization of p53 and the induction of its downstream target, p21.

Materials:

-

Human cancer cell line with wild-type p53 (e.g., SJSA-1)

-

Test compounds

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer system (membranes, buffers)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-p53, anti-p21, anti-MDM2, anti-Actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for 24 hours.

-

Lyse the cells, collect the protein extracts, and quantify the protein concentration.

-

Separate 20-40 µg of protein per lane by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. An increase in p53 and p21 levels indicates on-target activity.[3][4][9]

References

- 1. Potent and Orally Active Small-Molecule Inhibitors of the MDM2-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. Interruption of p53-MDM2 Interaction by Nutlin-3a in Human Lymphoma Cell Models Initiates a Cell-Dependent Global Effect on Transcriptome and Proteome Level - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Targeting SRC-3 in Cancer Cell Lines

Topic: Steroid Receptor Coactivator-3 (SRC-3) Inhibition as a Therapeutic Strategy in Cancer Research.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Steroid Receptor Coactivator-3 (SRC-3), also known as Amplified in Breast Cancer 1 (AIB1) or Nuclear Receptor Coactivator 3 (NCOA3), is a member of the p160 family of transcriptional coactivators. SRC-3 is frequently overexpressed in a variety of cancers, including breast, prostate, and lung cancer, where it plays a crucial role in tumor initiation, progression, and metastasis.[1][2] Its involvement in multiple signaling pathways that drive cancer cell proliferation, survival, and drug resistance makes it a compelling target for therapeutic intervention.[1][3] These application notes provide detailed protocols for studying the effects of SRC-3 inhibition in cancer cell lines using small interfering RNA (siRNA) and small molecule inhibitors.

Data Presentation: Efficacy of SRC-3 Inhibition

The inhibition of SRC-3 has been shown to decrease the viability of various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for the SRC-3 small molecule inhibitor SI-12 in several breast cancer cell lines after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (nM) of SI-12 |

| MCF-7 | Breast Adenocarcinoma (ER+) | 7.5[4] |

| MDA-MB-453 | Breast Adenocarcinoma (HER2+) | 17.5[4] |

| LM2 | Metastatic Breast Cancer | 40[4] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 75[4] |

Inhibition of SRC-3 has also been demonstrated to induce apoptosis in cancer cells. For instance, downregulation of SRC-3 via siRNA has been shown to increase the levels of cleaved caspase-7 in the H1299 non-small cell lung cancer cell line and decrease the expression of the anti-apoptotic protein Bcl-2 in the PC3 prostate cancer cell line.[3] Furthermore, treatment of mantle cell lymphoma cell lines with the SRC-3 inhibitor SI-10 resulted in cell cycle arrest and apoptosis.[1]

Experimental Protocols

Herein, we provide detailed methodologies for key experiments to assess the impact of SRC-3 inhibition on cancer cell lines.

1. SRC-3 Knockdown using siRNA

This protocol outlines the transient knockdown of SRC-3 expression in cancer cells using siRNA.

-

Materials:

-

SRC-3 specific siRNA and non-targeting control siRNA

-

Lipofectamine RNAiMAX transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

Cancer cell line of interest

-

6-well plates

-

Standard cell culture reagents and equipment

-

-

Protocol:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.

-

siRNA-Lipofectamine Complex Formation:

-

For each well, dilute 3 microliters of 10 µM SRC-3 siRNA or control siRNA into 50 microliters of Opti-MEM medium in a microcentrifuge tube.

-

In a separate tube, prepare a master mix by diluting 3 microliters of Lipofectamine RNAiMAX reagent into 50 microliters of Opti-MEM medium for each transfection.

-

Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX (total volume of 100 microliters) and incubate for 5 minutes at room temperature to allow for complex formation.

-

-

Transfection: Add the 100 microliters of the siRNA-Lipofectamine complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream analysis.

-

2. Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability following SRC-3 inhibition.

-

Materials:

-

Transfected or inhibitor-treated cancer cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-